molecular formula C15H11F2N3O2 B11781642 2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline

2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B11781642
M. Wt: 303.26 g/mol
InChI Key: WMWBXXORANCUSQ-UHFFFAOYSA-N
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Description

2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring and an aniline group

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce carbon-nitrogen bonded compounds, while reduction reactions typically yield amines .

Scientific Research Applications

2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H11F2N3O2

Molecular Weight

303.26 g/mol

IUPAC Name

2-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C15H11F2N3O2/c16-15(17)21-12-8-4-2-6-10(12)13-19-14(22-20-13)9-5-1-3-7-11(9)18/h1-8,15H,18H2

InChI Key

WMWBXXORANCUSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3OC(F)F)N

Origin of Product

United States

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